4-Chloro-2-(difluoromethoxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

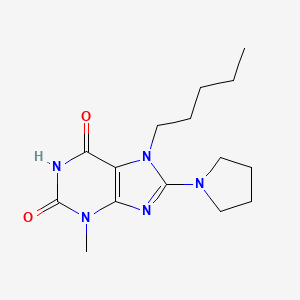

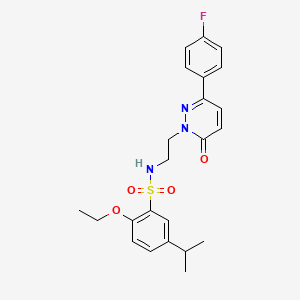

“4-Chloro-2-(difluoromethoxy)benzaldehyde” is a chemical compound with the molecular formula C8H5ClF2O2 . It is a difluoromethoxy substituted benzaldehyde .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5ClF2O2/c9-7-3-6 (13-8 (10)11)2-1-5 (7)4-12/h1-4,8H . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 206.58 , a boiling point of 222 °C , and a density of 1.302 g/mL at 25 °C . The compound is a clear liquid .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

4-Chloro-2-(difluoromethoxy)benzaldehyde has been utilized in various catalytic processes, highlighting its versatility in organic synthesis. One notable application involves the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes using a transient directing group, demonstrating its utility in achieving specific molecular modifications with significant implications for synthetic chemistry and material science (Xiao-Yang Chen et al., 2017).

Synthesis and Optical Properties of Metal Complexes

Research has explored the synthesis and characterization of aluminum and zinc complexes with 4-Methyl(methoxy or chloro)benzaldehyde, used as chelating ligands. These complexes exhibit enhanced thermal stability and improved processability, alongside significant photoluminescence properties, making them potential candidates for applications in optoelectronic devices (Vasilis P. Barberis & J. Mikroyannidis, 2006).

Enhanced CO2 Adsorption

In the realm of environmental science, derivatives of benzaldehyde, including those modified with fluorine atoms, have been utilized to create microporous polyaminal networks . These networks exhibit high CO2 adsorption capacities, underscoring the potential of this compound derivatives in developing materials for carbon capture and storage technologies (Guiyang Li et al., 2016).

Antioxidant Potential

A study on heterocyclic chalcone analogues synthesized by condensing 2-acetyl-5-chlorothiophene with benzaldehyde derivatives, including this compound, evaluated their antioxidant potential. The structural variations in these compounds showed a direct correlation with their antioxidant activities, suggesting their potential use in pharmaceutical and nutraceutical applications (C. S. C. Kumar et al., 2013).

Catalysis in Organic Synthesis

This compound derivatives have also found application in catalysis , particularly in C–C and C–N coupling reactions. Mixed-ligand benzaldehyde thiosemicarbazone complexes of palladium, containing N,O-donor ancillary ligands, were synthesized and demonstrated notable catalytic efficiency in such reactions, indicating their utility in synthetic organic chemistry (Jayita Dutta et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-2-(difluoromethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIQXMVKVMXMQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2924068.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2924069.png)

![N-(4-butylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924074.png)

![Rel-(2r,3ar,6ar)-5-(tert-butoxycarbonyl)hexahydro-2h-furo[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2924077.png)

![1-[(4-Methylphenyl)methyl]-4-(2-phenylethenesulfonyl)piperazine](/img/structure/B2924079.png)

![methyl {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2924081.png)

![2-Bromo-5-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2924082.png)